N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide
Overview
Description
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a 2-chloroacetamide group
Mechanism of Action
Target of Action
Similar compounds, such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been used as hole-transporting materials (htms) in perovskite solar cells . These HTMs play a significant role in extracting holes from perovskite to metal electrodes, thus achieving high efficiency of devices .
Mode of Action
It’s worth noting that similar compounds, such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been designed with different conjugated π-bridge cores of fused aromatic ring . These were investigated by DFT and TD-DFT in combination with Marcus theory .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the design of perovskite solar cells, which involve complex photoelectric properties such as high extinction coefficient, long charge-diffusion length, broad optical absorption, and high stability .
Pharmacokinetics
The compound’s molecular weight is reported to be 319783 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown to have better properties with good stability and high hole mobility compared with parent compounds . This has resulted in improved power conversion efficiency in perovskite solar cell applications .
Action Environment
Similar compounds have been used in perovskite solar cells, which are known to be influenced by environmental factors such as temperature, light intensity, and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide typically involves the reaction of 4-methoxybenzyl chloride with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-[bis(4-methoxyphenyl)methyl]-2-azidoacetamide or N-[bis(4-methoxyphenyl)methyl]-2-thioacetamide.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-[bis(4-methoxyphenyl)methyl]-2-aminoacetamide.
Scientific Research Applications
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)methylamine: Similar structure but lacks the 2-chloroacetamide group.
N,N-bis(4-methoxyphenyl)acetamide: Similar structure but lacks the chlorine atom.
N,N-bis(4-methoxyphenyl)methyl-2-thioacetamide: Similar structure but contains a sulfur atom instead of chlorine.
Uniqueness
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide is unique due to the presence of both the 4-methoxyphenyl groups and the 2-chloroacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-7-3-12(4-8-14)17(19-16(20)11-18)13-5-9-15(22-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJCCFDHIZXGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407099 | |
Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28230-40-2 | |
Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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